molecular formula C18H16F2N6O2 B12467229 N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine

Cat. No.: B12467229
M. Wt: 386.4 g/mol
InChI Key: VJDJUEYXSZXYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. The presence of fluorophenyl groups in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with 2-fluoroaniline under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Substitution Reactions: The intermediate product is then subjected to further substitution reactions with additional 2-fluoroaniline molecules to introduce the bis(fluorophenyl)amino groups at the 4 and 6 positions of the triazine ring.

    Coupling with Alanine: Finally, the triazine derivative is coupled with alanine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in organic solvents with the addition of a base to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research.

Comparison with Similar Compounds

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to the presence of fluorophenyl groups, which enhance its chemical stability and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C18H16F2N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]propanoic acid

InChI

InChI=1S/C18H16F2N6O2/c1-10(15(27)28)21-16-24-17(22-13-8-4-2-6-11(13)19)26-18(25-16)23-14-9-5-3-7-12(14)20/h2-10H,1H3,(H,27,28)(H3,21,22,23,24,25,26)

InChI Key

VJDJUEYXSZXYNP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC(=N1)NC2=CC=CC=C2F)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.